3-(3-bromophenyl)-N-methoxy-N-methylpropanamide
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(15-2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPJURJPPFVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC(=CC=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Bromophenyl N Methoxy N Methylpropanamide
Established Routes for Weinreb Amide Formation
The formation of the N-methoxy-N-methylamide (Weinreb amide) functionality is the central transformation in synthesizing the target compound. This can be achieved starting from derivatives of 3-(3-bromophenyl)propanoic acid.
This strategy begins with a pre-formed carbon skeleton containing the 3-bromophenylpropyl group and focuses on converting the terminal carboxylic acid function into the desired Weinreb amide.
A common and efficient method for preparing Weinreb amides involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with N,O-dimethylhydroxylamine hydrochloride. mychemblog.com
The synthesis commences with the activation of 3-(3-bromophenyl)propanoic acid using a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the intermediate 3-(3-bromophenyl)propanoyl chloride. This activated species then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, like pyridine (B92270) or triethylamine, to yield 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide. The base is necessary to neutralize the hydrochloric acid generated during the reaction and to free the amine for nucleophilic attack. mychemblog.comchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk
Interactive Data Table: Typical Reagents and Conditions for Acid Chloride Amidation
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Typical Conditions | Product |
| 1. Activation | 3-(3-bromophenyl)propanoic Acid | Oxalyl Chloride or Thionyl Chloride | Dichloromethane (DCM) or Toluene | None (catalytic DMF often used with oxalyl chloride) | Room Temperature, 1-3 hours | 3-(3-bromophenyl)propanoyl Chloride |
| 2. Amidation | 3-(3-bromophenyl)propanoyl Chloride | N,O-Dimethylhydroxylamine Hydrochloride | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | Pyridine or Triethylamine | 0 °C to Room Temperature, 2-12 hours | This compound |
To circumvent the often harsh conditions required for acid chloride formation, several modern coupling reagents have been developed for the direct, one-pot conversion of carboxylic acids to Weinreb amides. arkat-usa.orgorientjchem.org These methods are generally milder and tolerate a wider range of functional groups.
This approach involves treating 3-(3-bromophenyl)propanoic acid directly with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. These reagents work by activating the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the N,O-dimethylhydroxylamine. Examples of such reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), phosphonium (B103445) salts like Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and triazine derivatives like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). researchgate.netarkat-usa.orgorientjchem.org More recently, combinations like triphenylphosphine (B44618) (PPh₃) with iodine (I₂) or trichloroacetonitrile (B146778) have also proven effective. orientjchem.orgnih.gov The choice of reagent can depend on factors like cost, scale, and the need to avoid specific side products. orientjchem.org
Interactive Data Table: Comparison of Coupling Reagents for Direct Amidation
| Coupling Reagent/System | Base Required | Typical Solvent | Key Advantages | Potential Drawbacks |
| DCC (N,N'-Dicyclohexylcarbodiimide) | None | DCM, THF | Inexpensive, widely used | Dicyclohexylurea (DCU) byproduct can be difficult to remove |
| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hünig's base (DIPEA) or Triethylamine | DMF, DCM | High yields, low racemization for chiral acids | Carcinogenic byproducts, relatively expensive |
| DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | N-Methylmorpholine (NMM) | Acetonitrile, Alcohols | Byproducts are water-soluble, easy workup | Limited solubility in some common organic solvents |
| PPh₃ / I₂ (Triphenylphosphine / Iodine) | Hünig's base (DIPEA) | Dichloromethane (DCM) | Mild conditions, can use polymer-supported PPh₃ for easy purification | Stoichiometric amounts of phosphine (B1218219) oxide byproduct |
An alternative retrosynthetic approach involves forming the carbon-carbon bond at the C3 position of the propanamide backbone. This is typically achieved by using an organometallic reagent containing the 3-bromophenyl group, which acts as a nucleophile, attacking a suitable three-carbon electrophile.
Grignard reagents are powerful carbon nucleophiles widely used in organic synthesis. libretexts.org For the synthesis of this compound, the key step would be the reaction of 3-bromophenylmagnesium bromide with an electrophile already containing the Weinreb amide. A plausible strategy is the 1,4-conjugate addition of the Grignard reagent to N-methoxy-N-methylacrylamide. This reaction would form the required carbon skeleton directly. Copper(I) salts are often used to catalyze the conjugate addition of Grignard reagents to α,β-unsaturated systems, favoring 1,4-addition over direct 1,2-addition to the carbonyl group. masterorganicchemistry.com
The Grignard reagent, 3-bromophenylmagnesium bromide, is prepared by reacting 1,3-dibromobenzene (B47543) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org
Interactive Data Table: Reaction Scheme for Grignard Addition
| Reactant 1 | Reactant 2 | Catalyst (optional) | Solvent | Typical Conditions | Product (after workup) |
| 3-Bromophenylmagnesium Bromide | N-methoxy-N-methylacrylamide | Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr) | Tetrahydrofuran (THF) | -78 °C to 0 °C | This compound |
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgyoutube.com The synthesis could proceed via the reaction of 3-bromophenyllithium with the same N-methoxy-N-methylacrylamide electrophile. Due to their higher reactivity, organolithium reagents are more prone to 1,2-addition, which would be an undesired side reaction in this case. wikipedia.org Therefore, reaction conditions, such as very low temperatures, and the use of specific additives are crucial to promote the desired 1,4-conjugate addition.
3-Bromophenyllithium can be prepared either through direct reaction of lithium metal with 1,3-dibromobenzene or, more commonly, via lithium-halogen exchange by treating 1,3-dibromobenzene with an alkyllithium reagent like n-butyllithium at low temperatures. masterorganicchemistry.com The latter method is often preferred for its speed and cleaner reaction profile. taylorandfrancis.com
Introduction of the 3-Bromophenyl Moiety
Advanced Synthetic Approaches and Innovations
Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods for the construction of molecules like this compound. These approaches aim to improve upon traditional methods by offering higher yields, greater functional group tolerance, and reduced environmental impact.
Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are crucial in the synthesis of multifunctional molecules to avoid the need for protecting groups and to ensure the desired isomeric product is obtained. In the context of synthesizing this compound, these strategies are primarily relevant to the synthesis of the precursor, 3-(3-bromophenyl)propanoic acid, and any subsequent reactions on the aromatic ring.
For instance, the introduction of the bromine atom at the meta position of the phenyl ring requires a regioselective approach. Direct bromination of phenylpropanoic acid would likely lead to a mixture of ortho, meta, and para isomers, with the ortho and para isomers being favored due to the activating nature of the alkyl chain. Therefore, a more controlled, multi-step synthesis is typically employed to achieve the desired 3-bromo substitution pattern. This could involve the use of directing groups or starting from a pre-functionalized aromatic ring where the regiochemistry is already established.
Once the 3-(3-bromophenyl)propanoic acid precursor is obtained, its conversion to the Weinreb amide is a chemoselective process. The amidation reaction must selectively occur at the carboxylic acid group without affecting the bromo-substituent on the aromatic ring. Fortunately, most modern amidation reagents are highly chemoselective for carboxylic acids.
An example of a chemo- and regioselective synthesis of a complex molecule is the preparation of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which involved a series of directed lithiations and a bromination to achieve the desired substitution pattern. mdpi.com While the target molecule is different, the principles of controlling reactivity at specific positions are transferable.
The following table outlines potential chemo- and regioselective strategies that could be conceptually applied to the synthesis of precursors for this compound:
| Strategy | Description | Potential Application |
| Directed ortho-metalation (DoM) | A functional group directs deprotonation to the adjacent ortho position, allowing for subsequent electrophilic substitution. | While not directly applicable for the meta-bromo position, this highlights the power of directing groups in controlling regioselectivity. |
| Sandmeyer Reaction | Conversion of a primary aromatic amine to a diazonium salt, which can then be substituted with a variety of nucleophiles, including bromide. | Starting from 3-aminophenylpropanoic acid, this would be a highly regioselective method to introduce the bromine atom. |
| Use of Blocking Groups | Temporarily blocking more reactive positions on the aromatic ring to force substitution at the desired position. | This could be employed during the bromination of a precursor to ensure meta-substitution. |
Exploration of Novel Reagents and Catalytic Systems
The formation of the amide bond is a cornerstone of organic synthesis, and significant research has been dedicated to developing new reagents and catalysts that improve the efficiency and scope of this transformation. catalyticamidation.info The synthesis of this compound, being a Weinreb amide, benefits directly from these innovations.
Traditionally, the conversion of a carboxylic acid to a Weinreb amide involves activation of the carboxyl group, often by converting it to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine. wikipedia.org However, this two-step process can be harsh and generate stoichiometric waste. Modern approaches focus on direct, one-pot amidations using coupling reagents or catalytic systems.
Novel Coupling Reagents: A variety of peptide coupling reagents can be used to prepare Weinreb amides directly from carboxylic acids. wikipedia.org Reagents such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HATU), and uronium salts (e.g., HBTU, TBTU) have been successfully employed. catalyticamidation.info For instance, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for the direct conversion of carboxylic acids to Weinreb amides in various solvents. orientjchem.org Another example is the use of triphenylphosphine and iodine, which has been shown to be effective for the synthesis of Weinreb amides from a range of carboxylic acids. nih.gov
Catalytic Systems: The development of catalytic amidation reactions is a major goal in synthetic chemistry as it reduces waste and improves atom economy. catalyticamidation.info While direct catalytic amidation of carboxylic acids with N,O-dimethylhydroxylamine is an area of ongoing research, various catalytic systems have been developed for amidation in general. These include systems based on boron, titanium, zirconium, and other metals. mdpi.com For example, organocatalysts have been reported for direct amide and peptide synthesis under mild conditions. researchgate.net The application of such catalytic systems to the synthesis of this compound could offer a more sustainable route.
Recent research has also explored the use of novel catalytic systems for amidation reactions, such as two novel telluroniobates that exhibit excellent catalytic activity in the amidation of anhydrides and amines. rsc.org The continuous development of such catalysts holds promise for more efficient syntheses of Weinreb amides in the future.
The table below summarizes some novel reagents and catalytic systems applicable to the synthesis of this compound:
| Reagent/Catalyst Type | Specific Example | Advantages |
| Carbodiimide Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble byproducts, mild reaction conditions. |
| Phosphonium Coupling Reagent | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | High yields, low racemization for chiral substrates. |
| Uronium Coupling Reagent | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Fast reaction times, high efficiency. |
| Triazine-based Coupling Reagent | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | One-pot procedure, works in various solvents. orientjchem.org |
| Boron-based Catalysts | Boronic acids | Catalytic, generates water as the only byproduct. catalyticamidation.info |
| Organocatalysts | Cat-Se (an organoselenium catalyst) | Catalytic, mild light irradiation conditions. researchgate.net |
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles relevant to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic amidations are superior to the use of stoichiometric coupling reagents in this regard, as the latter generate significant amounts of byproducts.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. jddhs.com Traditional organic solvents can be replaced with water, bio-based solvents, or supercritical CO2. jddhs.com Solvent-free reactions are also a highly desirable green alternative. mdpi.com
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave-assisted synthesis and flow chemistry are energy-efficient techniques that can reduce reaction times and energy consumption. jddhs.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov The development of efficient and recyclable catalysts for the amidation step is a key green chemistry goal.
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. nih.gov Developing highly chemoselective reactions is crucial to achieving this.
The following table illustrates the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Employing a catalytic direct amidation of 3-(3-bromophenyl)propanoic acid with N,O-dimethylhydroxylamine. |
| Safer Solvents | Using a greener solvent such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) instead of chlorinated solvents like dichloromethane. |
| Energy Efficiency | Investigating microwave-assisted synthesis to potentially shorten the reaction time and reduce energy consumption for the amidation step. |
| Catalysis | Utilizing a recyclable solid-supported catalyst for the amidation reaction to simplify purification and reduce waste. |
| Waste Prevention | Choosing a synthetic route that avoids the use of hazardous reagents and minimizes the number of synthetic steps. |
By incorporating these advanced synthetic approaches and green chemistry principles, the synthesis of this compound can be achieved in a more efficient, selective, and sustainable manner.
Chemical Transformations and Reactivity Profile of 3 3 Bromophenyl N Methoxy N Methylpropanamide
Reactions at the Amide Carbonyl Center
The primary site of reactivity for 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide is the carbonyl group. This center undergoes nucleophilic acyl substitution and reduction, providing pathways to important carbonyl compounds.
The reaction of Weinreb amides with organometallic reagents is a cornerstone of modern ketone synthesis. organic-chemistry.orgwikipedia.org This method allows for the formation of a carbon-carbon bond at the carbonyl center, yielding a ketone upon hydrolytic workup. Unlike similar reactions with esters or acid chlorides, which readily react further to produce tertiary alcohols, the Weinreb amide facilitates the isolation of the ketone as the major product. mychemblog.comnih.govyoutube.com
This compound reacts cleanly with a variety of Grignard reagents (R-MgX) to produce ketones. orientjchem.orgorientjchem.org The Grignard reagent's nucleophilic alkyl or aryl group adds to the amide's carbonyl carbon. youtube.com The resulting intermediate is stabilized at low temperatures and collapses upon acidic workup to yield the corresponding ketone. youtube.com This process is highly efficient and tolerates a wide range of functional groups on both the Weinreb amide and the Grignard reagent. rsc.org For instance, the reaction with an alkyl Grignard reagent such as methylmagnesium bromide would yield 4-(3-bromophenyl)butan-2-one.
Table 1: Synthesis of Ketones from this compound via Grignard Reagents
| Grignard Reagent (R-MgX) | Product Name | Product Structure |
| Methylmagnesium Bromide (CH₃MgBr) | 4-(3-bromophenyl)butan-2-one | |
| Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(3-bromophenyl)-3-phenylpropan-1-one | |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 1-(3-bromophenyl)pentan-3-one |
Similar to Grignard reagents, organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl of this compound to form ketones. orientjchem.orgacs.orgnih.gov The reaction proceeds through the same stable chelated intermediate, ensuring that the ketone is the final product after workup. orientjchem.orgwikipedia.org The high reactivity of organolithium compounds makes them suitable for additions involving less reactive or sterically hindered substrates. orientjchem.org
Table 2: Synthesis of Ketones from this compound via Organolithium Reagents
| Organolithium Reagent (R-Li) | Product Name | Product Structure |
| n-Butyllithium (n-BuLi) | 1-(3-bromophenyl)heptan-3-one | |
| Phenyllithium (PhLi) | 1-(3-bromophenyl)-3-phenylpropan-1-one | |
| Methyllithium (CH₃Li) | 4-(3-bromophenyl)butan-2-one |
The principal advantage of using a Weinreb amide like this compound for ketone synthesis is the prevention of over-addition. wikipedia.orgresearchgate.net When organometallic reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. nih.govyoutube.com
The Weinreb amide circumvents this issue through the formation of a stable five-membered cyclic tetrahedral intermediate after the first nucleophilic addition. orientjchem.orgorientjchem.orgmychemblog.com The metal ion (Mg²⁺ or Li⁺) from the organometallic reagent chelates between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgyoutube.com This chelated intermediate is stable at low temperatures and does not collapse to form the ketone until an aqueous acid workup is performed. acs.orgyoutube.com By the time the ketone is formed, the highly reactive organometallic nucleophile has been quenched, thus preventing the second addition and ensuring the isolation of the ketone in high yield. nih.govresearchgate.net
The controlled reactivity of the Weinreb amide functionality extends to reduction reactions. acs.org While the reduction of most carboxylic acid derivatives like esters or amides often proceeds to the corresponding alcohol or amine, this compound can be selectively reduced to the aldehyde, 3-(3-bromophenyl)propanal. wikipedia.orgresearchgate.net
Strong hydride reducing agents such as Lithium aluminum hydride (LiAlH₄) and Diisobutylaluminium hydride (DIBAL-H) are effective for the partial reduction of Weinreb amides. nih.gov
Diisobutylaluminium hydride (DIBAL-H) is a bulky reducing agent commonly used for the reduction of esters and amides to aldehydes. chemistrysteps.comnih.gov The reaction with this compound is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. chemistrysteps.comorganic-synthesis.com Under these conditions, DIBAL-H adds a single hydride to the carbonyl carbon, forming a stable tetrahedral intermediate analogous to that seen with organometallic reagents. chemistrysteps.com This intermediate remains intact until aqueous workup, which then liberates the desired aldehyde, 3-(3-bromophenyl)propanal. uta.edu
Lithium aluminum hydride (LiAlH₄) , a very powerful reducing agent, can also be used to convert Weinreb amides to aldehydes. wikipedia.orgchemeurope.com The key to stopping the reaction at the aldehyde stage is the stability of the chelated intermediate formed after the initial hydride addition. stackexchange.com This intermediate is resistant to further reduction. stackexchange.com Upon workup, the aldehyde is released. This contrasts with the typical reduction of amides with LiAlH₄, which usually yields amines after complete reduction of the carbonyl group. masterorganicchemistry.com
Table 3: Reduction of this compound to an Aldehyde
| Hydride Reagent | Product Name | Product Structure |
| Diisobutylaluminium hydride (DIBAL-H) | 3-(3-bromophenyl)propanal | |
| Lithium aluminum hydride (LiAlH₄) | 3-(3-bromophenyl)propanal |
Wittig-Type Reactions
The Weinreb amide functionality in this compound is generally stable to many reagents; however, it can participate in specific transformations. One such reaction is a nonclassical Wittig-type reaction, which provides a pathway to synthesize ketones.
A significant transformation of N-methoxy-N-methylamides, including this compound, is their direct conversion into ketones through a nonclassical Wittig reaction. researchwithrutgers.comorganic-chemistry.org This method serves as a milder alternative to the use of highly reactive organometallic reagents like Grignard or organolithium compounds. researchwithrutgers.comorganic-chemistry.org The reaction typically involves treating the Weinreb amide with an alkylidenetriphenylphosphorane (a Wittig reagent). researchwithrutgers.comorganic-chemistry.org
The proposed mechanism for this transformation involves the initial formation of an oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to produce an enamine, which is subsequently hydrolyzed in situ to yield the corresponding ketone. organic-chemistry.org This process is highly chemoselective and can tolerate a variety of functional groups, including the aryl bromide present in the structure of this compound. organic-chemistry.org
For instance, the reaction of a Weinreb amide with methylenetriphenylphosphorane (B3051586) would be expected to yield a methyl ketone after hydrolysis. The general scheme for this reaction is presented below:
Table 1: Illustrative Nonclassical Wittig Reaction of a Weinreb Amide
| Weinreb Amide Substrate | Wittig Reagent | Product after Hydrolysis |
|---|---|---|
| This compound | Methylenetriphenylphosphorane | 1-(3-bromophenyl)butan-2-one |
This table presents expected products based on established reactivity of Weinreb amides, as specific experimental data for this compound in this reaction was not found in the surveyed literature.
Transformations Involving the Aryl Bromide Moiety
The aryl bromide portion of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This functionality allows for the elaboration of the aromatic core of the molecule, leading to a diverse range of derivatives.
Transition metal catalysis, particularly with palladium and nickel, is a cornerstone of modern organic synthesis for the formation of new bonds at sp²-hybridized carbon centers, such as that of the aryl bromide in the title compound.
Palladium catalysts are widely employed for a variety of cross-coupling reactions involving aryl bromides. These reactions are valued for their broad substrate scope and functional group tolerance, which would be expected to leave the Weinreb amide moiety intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would allow for the synthesis of biaryl compounds from this compound.
Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to substituted styrenyl or other alkenyl derivatives.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes.
Stille Coupling: This involves the reaction of the aryl bromide with an organostannane reagent.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of an Aryl Bromide
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | 3-(biphenyl-3-yl)-N-methoxy-N-methylpropanamide |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 3-(3-styrylphenyl)-N-methoxy-N-methylpropanamide |
This table illustrates the expected outcomes for palladium-catalyzed cross-coupling reactions with this compound based on general principles of these reactions.
Nickel catalysts offer a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. Aryl bromides are excellent substrates for many nickel-catalyzed transformations.
Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. Nickel catalysts are known to be effective for this transformation, often providing high yields and tolerating a range of functional groups.
Kumada Coupling: This involves the reaction with a Grignard reagent. Nickel-phosphine complexes are classic catalysts for this type of coupling.
Nickel-Catalyzed Amination: Similar to the Buchwald-Hartwig reaction, nickel catalysts can also facilitate the coupling of aryl bromides with amines.
Table 3: Representative Nickel-Catalyzed Cross-Coupling Reactions of an Aryl Bromide
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
|---|---|---|---|
| Negishi | Phenylzinc chloride | NiCl₂(dppe) | 3-(biphenyl-3-yl)-N-methoxy-N-methylpropanamide |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | 3-(biphenyl-3-yl)-N-methoxy-N-methylpropanamide |
This table illustrates the expected outcomes for nickel-catalyzed cross-coupling reactions with this compound based on the established reactivity of aryl bromides.
In the context of this compound, the primary regiochemical consideration is the selective reaction at the carbon-bromine bond without affecting other positions on the phenyl ring or the amide functionality. The directing effects of the substituents on the phenyl ring can influence the reactivity of other positions in potential C-H activation reactions, but the carbon-bromine bond is the most activated site for standard cross-coupling reactions.
For the cross-coupling reactions discussed, the regioselectivity is generally high for the substitution of the bromine atom. Stereochemistry is not a factor at the aromatic core itself. However, if the coupling partner has stereocenters, the reaction conditions, particularly the choice of ligand on the metal catalyst, can be crucial in determining the stereochemical outcome of the product. For instance, in Heck reactions, the stereochemistry of the resulting double bond is typically trans. In couplings involving chiral nucleophiles or electrophiles, the development of asymmetric catalytic systems can allow for the control of enantioselectivity.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful synthetic transformation that converts an aryl halide into an organometallic reagent. wikipedia.org In the case of this compound, the bromine atom on the phenyl ring can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This reaction is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). ethz.chreddit.com
The resulting organolithium or Grignard reagent is a potent nucleophile and can react with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The Weinreb amide functionality is notably stable to these organometallic reagents at low temperatures, which allows for selective reaction at the newly formed nucleophilic center on the aromatic ring. ethz.chnih.gov This stability is attributed to the formation of a stable chelated intermediate that prevents the collapse of the tetrahedral intermediate and subsequent addition to the amide carbonyl until acidic workup.
The general scheme for the metal-halogen exchange and subsequent reaction with an electrophile is presented below:
Scheme 1: General Metal-Halogen Exchange and Electrophilic Quench

In this reaction, an organolithium reagent (RLi) reacts with this compound (1) to form a lithiated intermediate (2). This intermediate can then react with an electrophile (E+) to yield the substituted product (3).
The following table details the expected products from the reaction of the lithiated intermediate of this compound with various electrophiles.
| Electrophile (E+) | Reagent | Expected Product |
| H+ | H₂O | 3-phenyl-N-methoxy-N-methylpropanamide |
| D+ | D₂O | 3-(3-deuterophenyl)-N-methoxy-N-methylpropanamide |
| CH₃I | Methyl iodide | 3-(3-tolyl)-N-methoxy-N-methylpropanamide |
| (CH₃)₂CO | Acetone | 3-(3-(2-hydroxypropan-2-yl)phenyl)-N-methoxy-N-methylpropanamide |
| CO₂ then H₃O+ | Carbon dioxide | 3-(3-(N-methoxy-N-methylpropanamido)phenyl)benzoic acid |
| PhCHO | Benzaldehyde | 3-(3-(hydroxy(phenyl)methyl)phenyl)-N-methoxy-N-methylpropanamide |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgchemistrysteps.com Unlike typical nucleophilic substitution reactions, SNA reactions on unactivated aryl halides, such as this compound, are generally challenging to achieve. The electron-rich nature of the aromatic ring repels incoming nucleophiles, and the reaction requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group to proceed via the common SNA addition-elimination mechanism. masterorganicchemistry.comlibretexts.org
The propanamide group is an electron-withdrawing group, but its effect at the meta position is not as pronounced as it would be in the ortho or para positions for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.org Therefore, forcing this compound to undergo nucleophilic aromatic substitution would likely require highly reactive nucleophiles and elevated temperatures.
Potential nucleophiles for this transformation could include strong bases like sodium amide (NaNH₂) or sodium hydroxide (B78521) (NaOH) under forcing conditions. The reaction would proceed via an elimination-addition (benzyne) mechanism in the case of a very strong base like sodium amide. chemistrysteps.com
The following table outlines potential, albeit challenging, nucleophilic aromatic substitution reactions for this compound.
| Nucleophile | Reagent | Potential Product | Conditions |
| NH₂⁻ | NaNH₂ | 3-(3-aminophenyl)-N-methoxy-N-methylpropanamide and 3-(2-aminophenyl)-N-methoxy-N-methylpropanamide | High Temperature, Liquid Ammonia |
| OH⁻ | NaOH | 3-(3-hydroxyphenyl)-N-methoxy-N-methylpropanamide | High Temperature and Pressure |
| RO⁻ | NaOR | 3-(3-alkoxyphenyl)-N-methoxy-N-methylpropanamide | High Temperature, Polar Aprotic Solvent |
| CN⁻ | CuCN | 3-(3-cyanophenyl)-N-methoxy-N-methylpropanamide | High Temperature, DMF or similar solvent |
Reactivity of the Propanamide Aliphatic Chain
The aliphatic chain of this compound itself possesses latent reactivity. While the primary focus is often on the aromatic bromide, the propanamide backbone can participate in various transformations. For instance, a related compound, N-methoxy-N-methyl-3-bromopropionamide, has been utilized as a three-carbon homologating agent. researchgate.net This suggests that the carbon-bromine bond in the side chain of an analogous bromo-propanamide can act as an electrophilic site for alkylation of nucleophiles.
While the target molecule has the bromine on the phenyl ring, it is important to consider the reactivity of the Weinreb amide functional group itself. The Weinreb amide is primarily known for its reaction with organometallic reagents to produce ketones after acidic workup. masterorganicchemistry.comlibretexts.org For example, reaction with a Grignard reagent (R'MgBr) or an organolithium reagent (R'Li) would lead to the formation of a ketone.
Scheme 2: Reaction of the Weinreb Amide with an Organometallic Reagent

In this reaction, the Weinreb amide (1) reacts with a Grignard reagent (R'MgBr) to form a stable chelated intermediate, which upon acidic workup (H₃O+) yields a ketone (4).
The table below illustrates the expected ketone products from the reaction of this compound with various organometallic reagents.
| Organometallic Reagent (R'M) | Reagent Name | Expected Ketone Product |
| CH₃MgBr | Methylmagnesium bromide | 1-(3-bromophenyl)butan-2-one |
| PhLi | Phenyllithium | 1-(3-bromophenyl)-1-phenylpropan-2-one |
| CH₂=CHMgBr | Vinylmagnesium bromide | 1-(3-bromophenyl)pent-4-en-2-one |
| Et₂Zn | Diethylzinc | 1-(3-bromophenyl)pentan-2-one |
Furthermore, the carbonyl group of the propanamide can potentially undergo reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the Weinreb amide to the corresponding aldehyde.
Mechanistic Investigations of Reactions Involving 3 3 Bromophenyl N Methoxy N Methylpropanamide
Elucidation of the Weinreb Amide Reaction Mechanism
The Weinreb amide, or N-methoxy-N-methylamide, is a highly versatile functional group renowned for its ability to react with organometallic reagents to produce ketones or aldehydes with high selectivity. wikipedia.orgorientjchem.org This utility stems from a unique reaction mechanism that prevents the common problem of over-addition often seen with other carboxylic acid derivatives like esters or acid chlorides. youtube.comresearchgate.net
The key to the Weinreb amide's controlled reactivity lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (such as an organolithium or Grignard reagent). orientjchem.orgorientjchem.org When the nucleophile adds to the carbonyl carbon of the 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide, a tetrahedral intermediate is formed. youtube.com Unlike the intermediates formed from esters or acid chlorides, this species is stabilized by chelation. The metal cation (e.g., Li⁺ or Mg²⁺) is coordinated by both the newly formed anionic oxygen of the carbonyl and the oxygen of the N-methoxy group, creating a stable five-membered ring. wikipedia.orgyoutube.comyoutube.com
This chelation stabilizes the tetrahedral intermediate to such an extent that it remains intact at low temperatures, preventing its collapse and the subsequent elimination of the N-methoxy-N-methylamine group. wikipedia.org This stability is the crucial feature that prevents a second equivalent of the organometallic reagent from adding to the carbonyl, a common side reaction known as over-addition that leads to the formation of tertiary alcohols. youtube.comnih.gov The desired ketone is only liberated upon acidic workup, which breaks down the stable chelated intermediate. nbinno.comacs.org
The N-methoxy group is not merely a spectator; it is fundamental to the reaction's selectivity. wikipedia.org Its oxygen atom is perfectly positioned to act as a chelating partner for the metal ion associated with the organometallic reagent. youtube.com This bidentate chelation is what confers the exceptional stability upon the tetrahedral intermediate. Without the N-methoxy group, the intermediate would lack this stabilizing interaction, behave more like an intermediate from a standard amide or ester, and be more prone to collapse or over-addition. wikipedia.orgresearchgate.net
The presence of this group ensures that the reaction reliably stops at the ketone stage, making the Weinreb amide a dependable functional group for the synthesis of ketones from carboxylic acid derivatives. wikipedia.org This high degree of selectivity and functional group tolerance has made the Weinreb ketone synthesis a widely used method in the synthesis of complex natural products. wikipedia.orgyoutube.com
Mechanistic Pathways of Aryl Bromide Transformations
The 3-bromophenyl group in this compound serves as a handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through transition metal-catalyzed cross-coupling reactions. Palladium- and nickel-based catalysts are frequently employed for these transformations. chemistryjournals.netnih.gov
Cross-coupling reactions involving aryl bromides typically proceed through a catalytic cycle that consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net
Oxidative Addition : The cycle begins with a low-valent metal catalyst, typically Pd(0) or Ni(0), which inserts into the carbon-bromine bond of the aryl bromide. This step forms a new organometallic intermediate (e.g., an Ar-Pd(II)-Br species), and the metal is oxidized from its 0 to +2 state. chemistryjournals.netyoutube.com For many palladium-catalyzed reactions, the oxidative addition of an aryl bromide is the turnover-limiting or rate-determining step. acs.orgresearchgate.net
Transmetalation : In this step, the organic group from a second reagent (an organometallic coupling partner, such as an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the metal center, displacing the bromide. This forms a new intermediate where both organic fragments are bound to the metal. chemistryjournals.netrsc.org
Reductive Elimination : This is the final, product-forming step. The two organic groups on the metal center couple, forming a new carbon-carbon bond and the desired biaryl product. The metal catalyst is simultaneously reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. chemistryjournals.net
The table below summarizes some common cross-coupling reactions applicable to the aryl bromide moiety.
| Reaction Name | Coupling Partner (R-M) | Catalyst (Typical) | Product Formed (from Ar-Br) |
| Suzuki Coupling | R-B(OR)₂ | Palladium | Ar-R |
| Heck Coupling | Alkene | Palladium | Ar-alkene |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Ar-alkyne |
| Stille Coupling | R-Sn(Alkyl)₃ | Palladium | Ar-R |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium/Nickel | Ar-NR₂ |
| Kumada Coupling | Grignard Reagent (R-MgBr) | Nickel/Palladium | Ar-R |
This table provides a simplified overview of common cross-coupling reactions.
The ligands coordinated to the metal center play a critical role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov In the context of cross-coupling the 3-bromophenyl group, the choice of ligand can significantly impact each step of the catalytic cycle.
Sterically Bulky Ligands : Ligands such as bulky phosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) can promote the reductive elimination step and increase catalyst turnover rates. nih.gov The development of sterically demanding dialkylbiarylphosphine ligands has been instrumental in creating catalytic systems that are effective for challenging substrates. nih.gov
Electron-Rich Ligands : Electron-donating ligands can increase the electron density on the metal center, which facilitates the oxidative addition step. This is particularly important when using less reactive aryl halides.
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving both Weinreb amides and aryl bromides. nih.gov These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the energetics of intermediates that are often difficult or impossible to observe experimentally. proquest.com
For Weinreb amide reactions, computational models have been used to confirm the structure of the chelated tetrahedral intermediate and quantify its stability relative to other potential intermediates. These studies help explain the high selectivity observed in these reactions.
In the realm of aryl bromide cross-coupling, DFT calculations have been employed to map out entire catalytic cycles. nih.govacs.org Researchers can model the energy profiles for oxidative addition, transmetalation, and reductive elimination, allowing for the identification of the rate-determining step. acs.org Furthermore, computational studies are crucial for understanding ligand effects, as they can model how different ligands influence the geometry and electronic structure of the catalytic species, thereby affecting their reactivity. nih.govacs.org For example, DFT calculations have been used to create detailed mechanistic models for the palladium-catalyzed formylation of aryl bromides, explaining how substrate electronics influence reaction rates and selectivity. acs.org These computational insights are vital for the rational design of new, more efficient catalysts and for optimizing reaction conditions. nih.govproquest.com
Quantum Chemical Calculations for Reaction Pathway Analysis
No published studies were found that specifically apply quantum chemical calculations (such as Density Functional Theory - DFT) to analyze the reaction pathways of this compound. Consequently, data regarding transition states, activation energies, or reaction coordinates for this compound are not available.
Molecular Modeling and Conformational Analysis
There is no available research focused on the molecular modeling and conformational analysis of this compound. As a result, information on its three-dimensional structure, preferred conformations, and the energies associated with different conformers has not been computationally determined or published.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate for Carbonyl Compounds
The N-methoxy-N-methylamide group, often referred to as a Weinreb amide, is a key functional group that facilitates the synthesis of carbonyl compounds. Unlike other carboxylic acid derivatives, the tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation with the methoxy (B1213986) group, preventing over-addition and subsequent formation of undesired alcohol byproducts. This characteristic allows for the reliable and high-yield synthesis of both ketones and aldehydes.
3-(3-bromophenyl)-N-methoxy-N-methylpropanamide is an excellent precursor for the synthesis of complex ketones. It readily reacts with a wide range of organometallic reagents, such as Grignard reagents and organolithium compounds, to afford the corresponding ketones in good yields. The reaction proceeds via a stable chelated intermediate that, upon acidic workup, collapses to the desired ketone.
A notable example is the reaction of this compound with phenylmagnesium bromide. This reaction efficiently produces 3-(3-bromophenyl)-1-phenyl-propan-1-one, a complex ketone with aromatic moieties. The general transformation is highlighted in the reaction scheme below:
Reaction Scheme: Synthesis of 3-(3-bromophenyl)-1-phenyl-propan-1-one
| Reactant 1 | Reactant 2 | Product |
|---|
Furthermore, the Weinreb amide functionality can be reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4). This transformation is highly chemoselective, allowing for the synthesis of aldehydes even in the presence of other reducible functional groups. This controlled reduction is a significant advantage over more reactive starting materials like acid chlorides or esters.
The utility of this compound extends beyond the synthesis of simple ketones and aldehydes. The presence of the bromophenyl group provides a handle for further functionalization through various cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to introduce a wide array of substituents at the 3-position of the phenyl ring. This allows for the creation of a diverse library of organic molecules with varied structural motifs.
The combination of the versatile Weinreb amide and the reactive bromophenyl group makes this compound a powerful building block for the synthesis of complex and diversely substituted molecules, which are of significant interest in medicinal chemistry and materials science.
Role in Total Synthesis Strategies
The reliability and predictability of reactions involving Weinreb amides have made them indispensable tools in the total synthesis of complex natural products and other intricate molecules. Their ability to serve as precursors to ketones and aldehydes under mild conditions is crucial in multi-step synthetic sequences where functional group tolerance is paramount.
The dual functionality of this compound allows for its use in the construction of novel chemical scaffolds. The Weinreb amide can be converted into a ketone, which can then undergo further reactions such as aldol (B89426) condensations, Wittig reactions, or cyclization reactions to build complex ring systems. Simultaneously, the bromophenyl group can participate in intramolecular or intermolecular cross-coupling reactions to form new carbocyclic or heterocyclic rings. This versatility enables the exploration of new chemical space and the development of molecules with unique three-dimensional structures.
Development of Stereoselective and Enantioselective Transformations
The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis. While the surveyed literature does not provide direct examples of this compound being used in such reactions, the principles of Weinreb amide chemistry are amenable to stereocontrolled processes.
For instance, the ketone synthesized from this Weinreb amide can be a prochiral substrate for asymmetric reduction or addition reactions to generate chiral alcohols with high enantiomeric excess. Furthermore, the development of chiral organometallic reagents or catalysts could, in principle, allow for the enantioselective addition to the Weinreb amide itself, directly yielding chiral ketones. Although specific research on this particular substrate is not documented, the broader field of asymmetric synthesis continues to explore the potential of Weinreb amides in stereocontrolled transformations.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
A primary objective in modern organic chemistry is the development of synthetic methods that are not only efficient but also environmentally benign. nih.govnih.gov For the synthesis of 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide, this involves moving away from traditional methods that may use hazardous reagents or solvents.
Catalysis in Aqueous or Non-Traditional Solvents
The use of water as a solvent presents a significant step towards greener chemistry. researchgate.net Research is increasingly focused on developing catalytic systems that function effectively in aqueous media for amide bond formation. rsc.orgnih.gov This approach reduces reliance on volatile organic compounds, simplifying waste disposal and improving safety.
Future methodologies for synthesizing this compound could leverage biocatalysts, such as lipases, which are known to catalyze amidation in aqueous or low-water systems. acs.orgrsc.org Enzymes like Candida antarctica lipase B (CALB) have demonstrated the ability to facilitate direct amide coupling between carboxylic acids and amines in green solvents, offering a highly sustainable route. nih.govnih.gov Additionally, transition-metal catalysts, for instance, those based on gold or boron, have shown promise for efficient amide synthesis under mild, aqueous conditions. rsc.orgacs.org
| Catalyst Type | Solvent System | Advantages | Potential Application for Synthesis |
| Biocatalysts (e.g., Lipases) | Aqueous, Green Solvents (e.g., CPME) | High selectivity, mild conditions, biodegradable. nih.govacs.org | Direct coupling of 3-(3-bromophenyl)propanoic acid and N,O-dimethylhydroxylamine. |
| Gold Catalysis | Aqueous Medium | Mild reaction conditions, high efficiency. rsc.org | Potential for alternative activation pathways of suitable precursors. |
| Boronic Acid Catalysts | Organic or Mixed Solvents | High activity at room temperature, stable. acs.org | Catalytic dehydrative coupling, avoiding stoichiometric activating agents. |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. nih.govamidetech.comnih.gov The formation of amide bonds is an area where flow chemistry has seen significant application. nih.govthieme-connect.de
A continuous flow process for this compound could involve pumping a solution of an activated 3-(3-bromophenyl)propanoic acid derivative and N,O-dimethylhydroxylamine through a heated microreactor. This setup allows for rapid reaction times, often on the scale of minutes, and facilitates in-line purification, leading to a streamlined and efficient synthesis. nih.gov The use of immobilized reagents or catalysts within the flow reactor can further enhance sustainability by allowing for easy separation and reuse. thieme-connect.de
Integration with Automated Synthesis and High-Throughput Screening
The integration of automated synthesis platforms with high-throughput screening (HTS) is revolutionizing chemical research by accelerating the discovery of new molecules and the optimization of reaction conditions. umich.edu Automated synthesizers can perform multiple reactions in parallel, enabling the rapid generation of a library of analogues of this compound with variations in the aryl substituent or the amide portion. bris.ac.ukchemrxiv.org
These compound libraries can then be subjected to HTS to evaluate their biological activity or material properties, quickly identifying promising candidates for further development. enamine.net Furthermore, HTS can be used to screen a wide array of catalysts, solvents, and reaction conditions to rapidly identify the optimal parameters for the synthesis of the target compound, significantly reducing development time. nih.govnih.gov Systems using pre-packaged reagent cartridges are making this technology more accessible to a broader range of laboratories. youtube.com
Exploration of New Reactivity Modes and Multi-Component Reactions
Future synthetic strategies will likely explore novel ways to construct the this compound scaffold. One promising area is the use of multi-component reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product. nih.govnih.gov MCRs are highly efficient, reduce waste, and simplify synthetic procedures. dovepress.com
An MCR approach could potentially assemble the core structure of this compound from simpler, readily available building blocks in a one-pot process. nih.gov For instance, a reaction involving a bromophenyl-containing precursor, a three-carbon unit, and an aminating agent could be envisioned. Exploring visible-light photoredox catalysis also opens new avenues for amide synthesis via radical pathways under very mild conditions, providing an alternative to traditional condensation methods. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring
To fully optimize synthetic processes, particularly in flow chemistry and automated systems, real-time monitoring of the reaction progress is crucial. waters.com Advanced spectroscopic techniques are essential tools for gaining detailed insights into reaction mechanisms, identifying transient intermediates, and quantifying product formation without the need for sample extraction and preparation. southampton.ac.ukresearchgate.net
Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the consumption of the carboxylic acid precursor and the formation of the amide bond. For more detailed analysis, ambient ionization mass spectrometry techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide rapid structural information on reactants, products, and byproducts directly from the reaction mixture in under a minute. waters.com This immediate feedback allows for rapid adjustments to reaction parameters, accelerating the optimization process.
| Technique | Information Provided | Application in Synthesis |
| In-situ FTIR | Real-time concentration of functional groups (e.g., C=O). researchgate.net | Monitoring the conversion of carboxylic acid to amide. |
| ASAP-MS | Rapid identification of molecular weights of components. waters.com | Confirming product formation and identifying byproducts. |
| In-situ NMR | Detailed structural information of species in solution. researchgate.net | Elucidating reaction mechanisms and identifying intermediates. |
Q & A
Q. What are the optimal synthetic routes for 3-(3-bromophenyl)-N-methoxy-N-methylpropanamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 3-bromophenylpropanoic acid derivatives with N-methoxy-N-methylamine (Weinreb amide formation). Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., CDI) or thionyl chloride to generate an acyl chloride intermediate .
- Amidation : React the activated intermediate with N,O-dimethylhydroxylamine under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
- Purification : Flash chromatography (e.g., n-pentane/ethyl acetate gradients) achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) .
Q. How can researchers validate the structural identity of this compound?
Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the bromophenyl group (δ 7.2–7.5 ppm, aromatic protons) and Weinreb amide moiety (δ 3.2–3.4 ppm for N-methyl and methoxy groups) .
- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 286.0 (C₁₁H₁₃BrNO₂⁺) with isotopic patterns consistent with bromine .
- FTIR : Look for amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Br absorption near 560 cm⁻¹ .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release during degradation .
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) studies reveal:
- Electrophilic Sites : The bromine atom and carbonyl group exhibit high electrophilicity indices (ω+ > 2.5 eV), making them reactive toward nucleophiles .
- Nonlinear Optical (NLO) Properties : Polarizability (α) and hyperpolarizability (β) values suggest potential in photonic applications .
- HOMO-LUMO Gap : A narrow gap (~3.8 eV) indicates possible charge-transfer interactions in catalytic systems .
Q. How does the bromophenyl substituent influence biological activity in related propanamide derivatives?
Studies on analogs show:
- Cytotoxicity : Bromine enhances lipophilicity, improving cell membrane penetration. For example, brominated chalcone derivatives exhibit IC₅₀ values <10 µM in cancer cell lines .
- Enzyme Inhibition : The bromine atom participates in halogen bonding with kinase active sites (e.g., EGFR), enhancing inhibitory potency .
- Metabolic Stability : Bromine reduces oxidative metabolism in hepatic microsomal assays compared to non-halogenated analogs .
Q. What strategies resolve contradictions in spectroscopic data during synthesis?
- Peak Splitting in NMR : If unexpected splitting occurs in aromatic regions, check for regioisomeric byproducts (e.g., para vs. ortho substitution) using 2D NMR (COSY, HSQC) .
- Mass Discrepancies : Isotopic patterns deviating from theoretical values may indicate impurities. Use HPLC-MS with a C18 column (acetonitrile/water gradient) to isolate and identify contaminants .
Q. How can reaction yields be improved in multi-step syntheses involving this compound?
- Optimize Coupling Steps : Use microwave-assisted synthesis (60°C, 30 min) to accelerate amidation and reduce degradation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while additives like DMAP enhance coupling efficiency .
- Workup Protocols : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents, minimizing column chromatography burden .
Methodological Considerations
Q. How to design experiments assessing the compound’s stability under varying conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition temperatures (>200°C expected) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use amber glassware to prevent photooxidation .
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Acidic conditions (pH <3) may hydrolyze the Weinreb amide to ketones .
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromine at meta vs. para) .
- LC-MS/MS : Use fragmentation patterns to distinguish between N-methoxy-N-methylpropanamide and N-ethyl derivatives .
Data Contradictions and Resolution
Q. Why do reported cytotoxic activities vary across studies for bromophenyl propanamides?
Variations arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) .
- Purity Levels : Impurities >5% (e.g., residual solvents) can skew bioactivity results. Validate purity via qNMR or elemental analysis .
Q. How to reconcile discrepancies in computational vs. experimental NLO properties?
- Basis Set Limitations : DFT calculations using B3LYP/6-311++G(d,p) may overestimate β values. Validate with experimental hyper-Raman spectroscopy .
- Solvent Effects : Include solvent models (e.g., PCM for acetonitrile) in simulations to align with solution-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
